N-Butan-2-yl-N-cyclopentylthiourea
Description
N-Butan-2-yl-N-cyclopentylthiourea is a thiourea derivative characterized by its unique substitution pattern: a branched butan-2-yl (sec-butyl) group and a bulky cyclopentyl group attached to the thiourea core. Thioureas are sulfur-containing compounds with the general formula R¹R²N–C(S)–NR³R⁴, where substituents (R¹–R⁴) dictate their physicochemical and biological properties. The sec-butyl group introduces steric hindrance and moderate lipophilicity, while the cyclopentyl moiety enhances steric bulk and may influence conformational flexibility.
Properties
CAS No. |
72529-54-5 |
|---|---|
Molecular Formula |
C10H20N2S |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
1-butan-2-yl-1-cyclopentylthiourea |
InChI |
InChI=1S/C10H20N2S/c1-3-8(2)12(10(11)13)9-6-4-5-7-9/h8-9H,3-7H2,1-2H3,(H2,11,13) |
InChI Key |
YFOGTFOSQDZHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C1CCCC1)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butan-2-yl-N-cyclopentylthiourea typically involves the reaction of butan-2-ylamine and cyclopentyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Butan-2-yl-N-cyclopentylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, resulting in the formation of substituted thiourea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkyl halides; reactions are performed in polar solvents such as acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thiourea derivatives
Scientific Research Applications
N-Butan-2-yl-N-cyclopentylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Butan-2-yl-N-cyclopentylthiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Parameters of Selected Thioureas
Antimicrobial Potential
Thioureas with electron-withdrawing groups (e.g., nitro, cyano) often show enhanced bioactivity. For instance:
Metal Coordination and Sensing
Aroyl thioureas (e.g., N-benzoyl derivatives in ) coordinate metals via sulfur and oxygen atoms, enabling applications in heavy metal extraction . The cyclopentyl and sec-butyl groups in this compound likely hinder metal binding due to steric effects, limiting its utility in coordination chemistry.
Electrochemical Behavior
Cyclic voltammetry (CV) of N-(4-nitrobenzoyl)-N′-4-cyanophenylthiourea () reveals reduction potentials influenced by nitro (–0.8 V) and cyano (–1.2 V) groups . In contrast, this compound, lacking redox-active substituents, would show minimal electrochemical activity, underscoring the importance of functional group selection for sensing applications.
Crystallographic and Conformational Analysis
Crystal packing in thioureas is governed by intermolecular interactions:
- N-(4-Chlorobutanoyl)-N′-(2-fluorophenyl)thiourea forms infinite chains via N–H⋯S and C–H⋯S bonds .
- This compound is expected to exhibit less dense packing due to bulky substituents, reducing melting points and solubility compared to planar aromatic analogs.
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